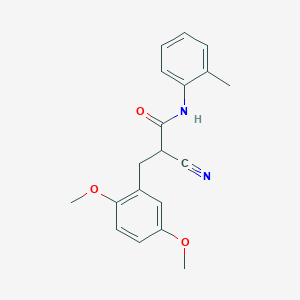

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a dimethoxyphenyl group, and a methylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile. This intermediate is then subjected to a Michael addition reaction with 2-methylphenylamine to yield the final product, this compound. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide include other cyano-substituted amides and phenyl derivatives. Examples include:

- 2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide

- 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide

- 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and dimethoxyphenyl groups

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of an intermediate compound through the reaction of 2,5-dimethoxybenzaldehyde and 2-methylphenylamine. This intermediate undergoes cyanoethylation using acrylonitrile to yield the final product. The following table summarizes the key steps in the synthesis:

| Step | Reaction Description | Reagents |

|---|---|---|

| 1 | Formation of Schiff base | 2,5-Dimethoxybenzaldehyde + 2-Methylphenylamine |

| 2 | Cyanoethylation | Acrylonitrile |

| 3 | Purification | Recrystallization or chromatography |

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Several studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human cancer cells, with IC50 values indicating potent activity. The following table outlines some findings from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-15 (Colon Carcinoma) | <10 | |

| MCF-7 (Breast Cancer) | <15 | |

| A549 (Lung Cancer) | <20 |

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets within cells:

- Electrophilic Interactions : The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids.

- Lipophilicity : The methoxy groups enhance the compound's lipophilicity, facilitating its penetration into cell membranes.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

- Study on Anticancer Efficacy : A study conducted on the efficacy of this compound against various cancer cell lines showed that it induced apoptosis in a dose-dependent manner. The researchers used flow cytometry to analyze cell cycle distribution and found significant accumulation of cells in the G1 phase, indicating cell cycle arrest.

- Antimicrobial Properties : Another investigation assessed the antimicrobial activity of the compound against several bacterial strains. The results indicated that it exhibited substantial antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

Properties

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-11-16(23-2)8-9-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYLBDSHODNTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.